Nisoxetine hydrochloride, (+)- Nisoxetine hydrochloride, (+)-
Brand Name: Vulcanchem
CAS No.: 114446-53-6
VCID: VC17127537
InChI: InChI=1S/C17H21NO2.ClH/c1-18-13-12-15(14-8-4-3-5-9-14)20-17-11-7-6-10-16(17)19-2;/h3-11,15,18H,12-13H2,1-2H3;1H/t15-;/m1./s1
SMILES:
Molecular Formula: C17H22ClNO2
Molecular Weight: 307.8 g/mol

Nisoxetine hydrochloride, (+)-

CAS No.: 114446-53-6

Cat. No.: VC17127537

Molecular Formula: C17H22ClNO2

Molecular Weight: 307.8 g/mol

* For research use only. Not for human or veterinary use.

Nisoxetine hydrochloride, (+)- - 114446-53-6

Specification

CAS No. 114446-53-6
Molecular Formula C17H22ClNO2
Molecular Weight 307.8 g/mol
IUPAC Name (3R)-3-(2-methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine;hydrochloride
Standard InChI InChI=1S/C17H21NO2.ClH/c1-18-13-12-15(14-8-4-3-5-9-14)20-17-11-7-6-10-16(17)19-2;/h3-11,15,18H,12-13H2,1-2H3;1H/t15-;/m1./s1
Standard InChI Key LCEURBZEQJZUPV-XFULWGLBSA-N
Isomeric SMILES CNCC[C@H](C1=CC=CC=C1)OC2=CC=CC=C2OC.Cl
Canonical SMILES CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2OC.Cl

Introduction

Chemical Structure and Physicochemical Properties

Nisoxetine hydrochloride (CAS 57754-86-6) belongs to the phenoxyphenylpropylamine class of compounds. Its molecular formula is C₁₇H₂₂ClNO₂, with a molecular weight of 307.82 g/mol . The structure comprises a benzenepropanamine backbone substituted with a 2-methoxyphenoxy group at the γ-position and an N-methyl group (Figure 1).

Key Physicochemical Characteristics

  • Solubility: Soluble in ethanol (50 mg/mL) and water (20 mg/mL)

  • Ionic Dependence: Binding to NET is enhanced by sodium and chloride ions, suggesting a dependency on ionic gradients for optimal activity

  • Stereochemistry: The (±)- designation indicates a racemic mixture, though most studies focus on the combined pharmacological effects of both enantiomers

Synthesis and Structural Analogues

The synthesis of nisoxetine hydrochloride involves multi-step organic reactions starting from phenolic precursors. A representative pathway includes:

  • Alkylation: Reaction of 2-methoxyphenol with epichlorohydrin to form a glycidyl ether intermediate

  • Amination: Opening of the epoxide ring with N-methylbenzylamine under basic conditions

  • Hydrochloride Formation: Acidification with hydrochloric acid to yield the final crystalline product

Structural analogues such as reboxetine and atomoxetine share the core phenoxyphenylpropylamine motif but differ in substituents affecting selectivity and pharmacokinetics (Table 1).

Table 1: Comparative Pharmacological Profiles of NRIs

CompoundNET Ki (nM)SERT/DAT AffinityClinical Use
Nisoxetine0.7>1,000Research tool
Reboxetine1.1>1,000Major depressive disorder
Atomoxetine5.0>1,000ADHD
Desipramine0.8Moderate SERTDepression, neuropathic pain

Pharmacological Mechanism and Neurochemical Effects

Nisoxetine hydrochloride exerts its primary effects through potent inhibition of norepinephrine reuptake (IC₅₀ = 2.3 nM in rat synaptosomes) . This action increases synaptic norepinephrine concentrations, enhancing noradrenergic signaling in key brain regions such as the locus coeruleus and prefrontal cortex.

Mechanistic Insights

  • Transporter Kinetics: Binds to NET’s substrate-binding site with 10-fold higher affinity than endogenous norepinephrine

  • Downstream Effects: Chronic administration reduces NET density on neuronal membranes via internalization, a phenomenon observed in PC12 cells

  • Behavioral Correlates: Reverses apomorphine-induced hypothermia in rodents, mimicking tricyclic antidepressants without anticholinergic side effects

Research Applications and Experimental Findings

Radioligand Studies

[³H]Nisoxetine serves as a gold-standard radioligand for quantitative autoradiography and binding assays. Key applications include:

  • Mapping NET distribution in human postmortem brains

  • Investigating transporter regulation in depression models

  • Screening novel NRIs for selectivity profiles

Neuropharmacological Models

In rodent studies, nisoxetine hydrochloride:

  • Enhances cognitive flexibility in attentional set-shifting tasks (dose: 3 mg/kg i.p.)

  • Attenuates stress-induced hyperthermia via prefrontal cortex noradrenaline modulation

  • Fails to induce locomotor stimulation, contrasting with dopamine reuptake inhibitors

Limitations and Future Directions

Despite its utility, nisoxetine hydrochloride faces limitations:

  • Lack of Clinical Translation: Poor oral bioavailability and short half-life (1.2 hours in rats) hinder therapeutic development

  • Enantiomer-Specific Effects: The (+)- and (-)- isomers’ differential pharmacodynamics remain underexplored

  • Interactions with Stress Pathways: Preliminary evidence suggests synergistic effects with glucocorticoid receptor modulators

Future studies should prioritize:

  • Prodrug Formulations to enhance CNS penetration

  • High-Throughput Screening of nisoxetine derivatives for dual NET/SERT inhibition

  • Clinical Trials in noradrenaline-deficient conditions like orthostatic hypotension

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